![molecular formula C20H39BrO2 B14319853 2-[(15-Bromopentadecyl)oxy]oxane CAS No. 103687-89-4](/img/structure/B14319853.png)
2-[(15-Bromopentadecyl)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(15-Bromopentadecyl)oxy]oxane is an organic compound with the molecular formula C20H39BrO2 It consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom, with a bromopentadecyl group attached to the oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(15-Bromopentadecyl)oxy]oxane typically involves the reaction of 15-bromopentadecanol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether intermediate, which is then converted to the final product by acid-catalyzed hydrolysis. The reaction conditions usually involve the use of dichloromethane as a solvent and p-toluenesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(15-Bromopentadecyl)oxy]oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted oxanes, depending on the nucleophile used.
Oxidation Reactions: Products include oxides and other oxygenated derivatives.
Reduction Reactions: Products include hydrocarbons and other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-[(15-Bromopentadecyl)oxy]oxane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(15-Bromopentadecyl)oxy]oxane involves its interaction with molecular targets such as enzymes and receptors. The bromopentadecyl group can interact with hydrophobic regions of proteins, while the oxane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and affect various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A similar compound with a six-membered ring containing five carbon atoms and one oxygen atom.
2-Tetrahydropyranyl Ethers: Derivatives of tetrahydropyran used as protecting groups in organic synthesis.
Uniqueness
2-[(15-Bromopentadecyl)oxy]oxane is unique due to the presence of the long bromopentadecyl chain, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where similar compounds may not be effective.
Eigenschaften
CAS-Nummer |
103687-89-4 |
|---|---|
Molekularformel |
C20H39BrO2 |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
2-(15-bromopentadecoxy)oxane |
InChI |
InChI=1S/C20H39BrO2/c21-17-13-10-8-6-4-2-1-3-5-7-9-11-14-18-22-20-16-12-15-19-23-20/h20H,1-19H2 |
InChI-Schlüssel |
UQAIPFIZBDELAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCCCCCCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


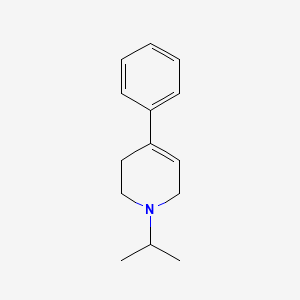
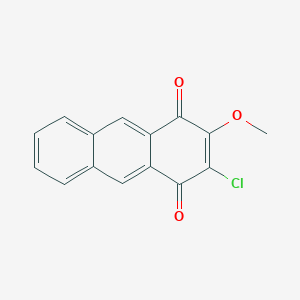

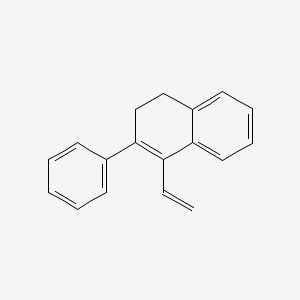


![{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene](/img/structure/B14319807.png)
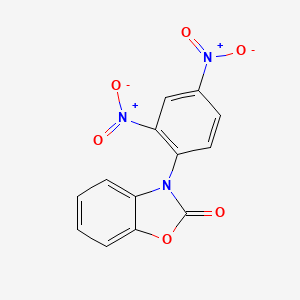
![2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14319825.png)
![7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14319828.png)
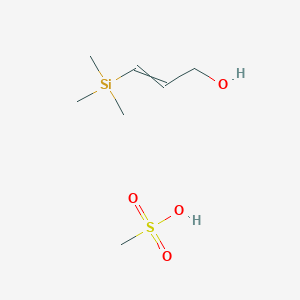
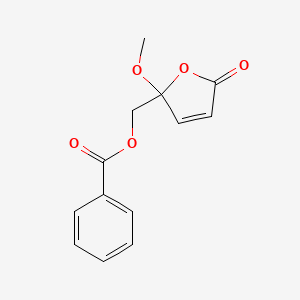

![2-Hydroxy-5-{1-[2-(1-phenylethyl)phenyl]ethyl}benzoic acid](/img/structure/B14319849.png)
